molecular formula C11H12N2O2S B8430964 Ethyl 5-amino-1,2-benzisothiazole-3-acetate

Ethyl 5-amino-1,2-benzisothiazole-3-acetate

Cat. No. B8430964
M. Wt: 236.29 g/mol
InChI Key: NOFXBQRGSCZHSE-UHFFFAOYSA-N
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Patent
US06156700

Procedure details

A mixture of ethyl 5-amino-1,2-benzisothiazole-3-acetate (3.14 g, 0.0133 mol) in tetrahydrofuran is cooled to -8° C., treated dropwise with a 2 M solution of lithium borohydride in tetrahydrofuran (5.00 mL, 0.0100 mol), stirred at room temperature for 3.5 hours, cooled to -5° C., treated with additional lithium borohydride solution (4.20 mL, 0.0084 mol), stirred at room temperature overnight, cooled to 0° C., quenched sequentially with water (5.00 mL) and 10% hydrochloric acid (10.0 mL), stirred at room temperature for one hour, neutralized with saturated sodium hydrogen carbonate solution (10.0 mL), and concentrated in vacuo to obtain a residue. The residue is diluted with a 5% methanol in methylene chloride solution. The resultant mixture is diluted with water, brine and methylene chloride. The phases are separated and the organic phase is concentrated in vacuo to obtain an orange gum. The gum is crystallized from methanol to give the title product as a tan solid which is identified by NMR spectral analysis.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][N:8]=[C:7]([CH2:10][C:11](OCC)=[O:12])[C:6]=2[CH:16]=1.[BH4-].[Li+]>O1CCCC1.CO.C(Cl)Cl.O.[Cl-].[Na+].O>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][N:8]=[C:7]([CH2:10][CH2:11][OH:12])[C:6]=2[CH:16]=1 |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
NC=1C=CC2=C(C(=NS2)CC(=O)OCC)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
[BH4-].[Li+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-8 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched sequentially with water (5.00 mL) and 10% hydrochloric acid (10.0 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain an orange gum
CUSTOM
Type
CUSTOM
Details
The gum is crystallized from methanol

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC=1C=CC2=C(C(=NS2)CCO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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